molecular formula C16H15FO3 B1451912 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone CAS No. 1097164-22-1

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1451912
CAS No.: 1097164-22-1
M. Wt: 274.29 g/mol
InChI Key: ACSUBRIBQKXRAL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 2 and 5 positions, and the other with a fluorine atom at the 4 position. The ethanone moiety connects these two aromatic rings, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzene reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, which can be used as intermediates in further chemical synthesis.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and materials science.

    Biology: The compound is used in studies to understand the interactions between aromatic ketones and biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique structural features impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, making it a valuable compound for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone can be compared with similar compounds such as:

    1-(2,5-Dimethoxyphenyl)-2-phenylethanone: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-2-phenylethanone: Lacks the methoxy groups, potentially altering its chemical properties and applications.

    1-(2,5-Dimethoxyphenyl)-2-(4-chlorophenyl)ethanone: Substitution with chlorine instead of fluorine can lead to different reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-19-13-7-8-16(20-2)14(10-13)15(18)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUBRIBQKXRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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